5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride
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Overview
Description
Quinpirole hydrochloride is a psychoactive drug and research chemical that acts as a selective agonist for dopamine D2 and D3 receptors . It is widely used in scientific research to study the effects of dopamine receptor activation, particularly in the context of neuropsychiatric disorders such as obsessive-compulsive disorder and addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinpirole hydrochloride can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The key steps include the formation of the pyrazoloquinoline core and subsequent functional group modifications . Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of quinpirole hydrochloride involves scaling up the laboratory synthesis process. This typically includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Quinpirole hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve moderate temperatures and polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the quinpirole structure, while reduction can lead to the formation of reduced derivatives .
Scientific Research Applications
Quinpirole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of dopamine receptor agonists.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mechanism of Action
Quinpirole hydrochloride exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors . This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase activity and modulation of ion channel function . These molecular targets and pathways are crucial for understanding the compound’s effects on behavior and neurophysiology.
Comparison with Similar Compounds
Quinelorane: Another dopamine receptor agonist with similar properties.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine agonist used for similar therapeutic purposes.
Uniqueness: Quinpirole hydrochloride is unique in its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool for studying these specific receptor subtypes . Its ability to induce specific behavioral and neurochemical changes also sets it apart from other dopamine agonists .
Properties
IUPAC Name |
5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVRVJTYPKTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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